molecular formula C29H30N4O4 B14102060 3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B14102060
M. Wt: 498.6 g/mol
InChI Key: NSBJRYSKLKEOEM-UHFFFAOYSA-N
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Description

3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one involves several steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Etherification: The hydroxyl group on the phenol is etherified with the pyrazole derivative.

    Cyclization: The final step involves the cyclization of the intermediate to form the diazocin ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The pyrazole ring can be reduced under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyrazole ring could yield a dihydropyrazole derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Properties

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

11-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C29H30N4O4/c1-36-22-7-5-20(6-8-22)25-15-30-31-29(25)24-10-9-23(14-27(24)34)37-12-11-32-16-19-13-21(18-32)26-3-2-4-28(35)33(26)17-19/h2-10,14-15,19,21,34H,11-13,16-18H2,1H3,(H,30,31)

InChI Key

NSBJRYSKLKEOEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CC5CC(C4)C6=CC=CC(=O)N6C5)O

Origin of Product

United States

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